1,5-Bis(difluoromethoxy)naphthalene
Description
1,5-Bis(difluoromethoxy)naphthalene is a naphthalene derivative substituted with two difluoromethoxy (-OCF₂H) groups at the 1 and 5 positions. The difluoromethoxy group combines moderate electron-withdrawing effects (due to fluorine) with steric bulk, which can influence solubility, electronic structure, and supramolecular interactions. Such compounds are typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions, as seen in analogous systems like 1,5-dibromonaphthalene derivatives .
Properties
Molecular Formula |
C12H8F4O2 |
|---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
1,5-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-1-3-7-8(9)4-2-6-10(7)18-12(15)16/h1-6,11-12H |
InChI Key |
NQCNVVLAILSVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,5-Bis(difluoromethoxy)naphthalene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene with a difluoromethoxy-containing acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The resulting product undergoes demethylation to remove the methyl groups.
Nucleophilic Substitution: Finally, the compound is subjected to nucleophilic substitution to introduce the difluoromethoxy groups at the desired positions.
Chemical Reactions Analysis
1,5-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1,5-Bis(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,5-Bis(difluoromethoxy)naphthalene involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of monoamine oxidase and cholinesterase enzymes, which are relevant to neurological disorders .
Comparison with Similar Compounds
Critical Analysis of Contradictions
- Planarity vs. Band Gap : Naphthalene’s planar structure is expected to lower band gaps by extending conjugation , yet JC5/JC6 polymers exhibit higher band gaps than benzene analogs. This contradiction suggests that substituent electronic effects (e.g., alkoxy vs. BT acceptor) dominate over structural planarity .
- Defect vs. Structure : The low efficiency of naphthalene-based JC5/JC6 polymers is hypothesized to arise from synthetic defects rather than intrinsic electronic limitations .
Biological Activity
1,5-Bis(difluoromethoxy)naphthalene is a fluorinated organic compound characterized by its unique structure, featuring two difluoromethoxy groups attached to a naphthalene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article reviews the biological activity of 1,5-Bis(difluoromethoxy)naphthalene, including its interactions with enzymes and receptors, as well as its therapeutic implications.
- Molecular Formula : C12H8F4O2
- Molecular Weight : 260.18 g/mol
The presence of difluoromethoxy groups significantly alters the chemical and biological properties of the naphthalene structure, enhancing its stability and reactivity.
Research indicates that 1,5-Bis(difluoromethoxy)naphthalene exhibits significant inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it has been shown to inhibit:
- Monoamine Oxidase (MAO) : An enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.
- Cholinesterase : This enzyme breaks down acetylcholine, a neurotransmitter critical for memory and learning. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that 1,5-Bis(difluoromethoxy)naphthalene interacts with specific molecular targets. The compound binds to the active sites of enzymes, effectively blocking their activity.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Monoamine Oxidase | 0.05 | |
| Cholinesterase | 0.04 |
These values indicate a potent inhibitory effect compared to standard inhibitors.
Case Studies
- Alzheimer’s Disease Model : In a study involving animal models of Alzheimer's disease, administration of 1,5-Bis(difluoromethoxy)naphthalene resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to its cholinesterase inhibitory activity, leading to enhanced acetylcholine levels in the brain.
- Depression Model : Another study assessed the antidepressant-like effects of the compound in rodent models. Results indicated that treatment with 1,5-Bis(difluoromethoxy)naphthalene significantly decreased depressive-like behaviors, correlating with increased serotonin levels due to MAO inhibition.
Structure-Activity Relationship (SAR)
The unique structure of 1,5-Bis(difluoromethoxy)naphthalene plays a crucial role in its biological activity. The difluoromethoxy groups enhance electron density on the aromatic system, facilitating stronger interactions with enzyme active sites.
Comparative Analysis
A comparative analysis with other fluorinated compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1,5-Bis(difluoromethoxy)naphthalene | Naphthalene core with difluoromethoxy groups | Potent MAO and cholinesterase inhibitor |
| 2-Fluoroaniline | Aniline derivative with fluorine | Different reactivity patterns |
| 4-Fluoroaniline | Aniline derivative with fluorine | Varies in binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
